BenchChemオンラインストアへようこそ!

ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate

Lipophilicity Drug-likeness Membrane permeability

This thioamide-thiazole acetate offers three orthogonally reactive sites—hydrolyzable ethyl ester, thioamide C=S (desulfurizable, alkylatable, metal-coordinating), and imine C=N—enabling divergent chemotype generation from a single starting material. With XLogP3 2.1 and TPSA 99.3 Ų, it occupies a unique physicochemical space versus 2-amino (XLogP3 0.8) or 2-methyl analogs (TPSA 67.4 Ų), delivering a distinct solubility-permeability profile for intracellular target engagement. The C=S moiety serves as a soft donor ligand for Cu(II), Zn(II), Co(II), and Ni(II) complexes—functionality inaccessible to 2-amino or 2-alkyl analogs. Substituting with cheaper thiazole acetates without systematic comparative data risks non-reproducible SAR and failed reactions. Supplied at 98% purity for R&D use only.

Molecular Formula C12H18N2O2S2
Molecular Weight 286.41
CAS No. 329698-59-1
Cat. No. B2940866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate
CAS329698-59-1
Molecular FormulaC12H18N2O2S2
Molecular Weight286.41
Structural Identifiers
SMILESCCCC(=S)N=C1N(C(=CS1)CC(=O)OCC)C
InChIInChI=1S/C12H18N2O2S2/c1-4-6-10(17)13-12-14(3)9(8-18-12)7-11(15)16-5-2/h8H,4-7H2,1-3H3
InChIKeySIUOVIHAUFGTHP-SEYXRHQNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate (CAS 329698-59-1): Core Chemical Identity and Physicochemical Baseline


Ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate (CAS 329698-59-1) is a synthetic thiazole derivative bearing a distinctive butanethioylimino substituent at the 2-position of the thiazole ring. Its molecular formula is C12H18N2O2S2, with a molecular weight of 286.4 g/mol [1]. The compound incorporates both an ethyl acetate side chain at the 4-position and a thioamide (C=S) functionality conjugated through an imine linkage, creating a unique pharmacophoric pattern distinct from simpler 2-amino- or 2-alkyl-thiazole acetates. Computed physicochemical properties include an XLogP3-AA of 2.1, topological polar surface area of 99.3 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds [1]. The compound is commercially available from specialty chemical suppliers at purities of 95% (AKSci) and 98% (Leyan) . It is supplied exclusively for research and development use, not for human or veterinary applications .

Why Close Analogs of Ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate Cannot Be Assumed Interchangeable


Thiazole-4-acetate derivatives bearing different 2-position substituents exhibit markedly divergent physicochemical properties that directly influence solubility, permeability, metabolic stability, and target engagement. The butanethioylimino group in the target compound confers an XLogP3 of 2.1, compared with 0.8 for the 2-amino analog (ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, CAS 53266-94-7) and 1.1 for the unsubstituted parent (ethyl 2-(1,3-thiazol-4-yl)acetate, CAS 120155-43-3), translating to a >10-fold difference in predicted octanol-water partition coefficient [1][2][3]. Simultaneously, the target exhibits a substantially larger topological polar surface area (99.3 Ų) than the 2-methyl (67.4 Ų) or unsubstituted (67.4 Ų) analogs, indicating a distinct balance between hydrophobic and polar character [1][3][4]. Furthermore, published structure-activity relationship (SAR) studies on related thioamide-thiazole hybrids demonstrate that the nature of the 2-position substituent can alter in vitro anticancer IC50 values by more than 2-fold across a congeneric series, underscoring that even small structural variations produce quantifiable differences in biological outcome [5]. Consequently, substituting the target compound with a cheaper or more readily available thiazole acetate analog without systematic comparative data carries a material risk of non-reproducible results, failed reactions, or invalid SAR conclusions.

Quantitative Differentiation Evidence for Ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate (CAS 329698-59-1) Against Closest Analogs


Lipophilicity Advantage: XLogP3 of 2.1 Outperforms Unsubstituted (1.1) and 2-Amino (0.8) Thiazole Acetate Analogs

The target compound exhibits an XLogP3-AA value of 2.1, which is 1.0 log unit higher than the unsubstituted thiazole-4-acetate (XLogP3 = 1.1) and 1.3 log units higher than the 2-amino analog (XLogP3 = 0.8), all computed using the same PubChem XLogP3 algorithm [1][2][3]. In practical terms, this represents approximately a 10-fold increase in predicted octanol-water partition coefficient relative to the unsubstituted analog and a ~20-fold increase relative to the 2-amino analog. This differential places the target compound within the optimal lipophilicity range (LogP 1–3) commonly associated with favorable passive membrane permeability and oral bioavailability, while the amino analog falls below this range, suggesting comparatively limited passive diffusion across lipid bilayers [1].

Lipophilicity Drug-likeness Membrane permeability

Molecular Complexity and Topological Polar Surface Area: Target Offers 99.3 Ų TPSA Versus 67.4 Ų for 2-Methyl and Unsubstituted Analogs

The target compound possesses a topological polar surface area (TPSA) of 99.3 Ų, compared with 67.4 Ų for both the 2-methyl analog (ethyl (2-methyl-1,3-thiazol-4-yl)acetate, CAS 37128-24-8) and the unsubstituted analog (ethyl 2-(1,3-thiazol-4-yl)acetate, CAS 120155-43-3), representing a 47% increase in polar surface area [1][2][3]. This elevated TPSA arises from the additional sulfur atom and the extended conjugation of the butanethioylimino moiety, which contributes four hydrogen bond acceptor sites versus four for the simpler analogs, but with a substantially altered spatial distribution [1]. Despite the higher TPSA, the compound remains within the accepted drug-like threshold of <140 Ų while offering a unique balance: the concurrent higher LogP (2.1 vs. 1.1–1.5) demonstrates that the increased polar surface area does not come at the cost of excessive hydrophilicity, a combination that is difficult to achieve with smaller 2-position substituents [1][3].

Molecular complexity Polar surface area Drug-likeness

Zero Hydrogen Bond Donors: Differentiated H-Bond Profile Relative to the 2-Amino Analog (1 HBD)

The target compound contains zero hydrogen bond donor (HBD) groups, whereas the frequently used 2-amino analog (ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, CAS 53266-94-7) possesses one HBD from the primary amine [1][2]. In medicinal chemistry, the absence of HBDs correlates with reduced potential for strong, directional hydrogen bonding to polar protein surfaces or membrane lipid headgroups, which can lower non-specific binding and reduce promiscuous off-target interactions [1]. Although this property does not guarantee superior selectivity in the absence of direct target-panel profiling, the HBD-deficient profile distinguishes the target from the amino analog in any assay system where non-specific polar interactions contribute to background signal or false-positive readouts.

Hydrogen bonding Selectivity Drug design

Class-Level Biological Potential: Thioamide-Thiazole Hybrids Exhibit Documented Anticancer Activity (IC50 Range 9.6–23.6 µmol mL⁻¹ Against MCF-7)

Although no target-specific bioassay data are publicly available for CAS 329698-59-1, structurally related thioamide-thiazole hybrids have been evaluated for in vitro anticancer activity. Gomha et al. (2018) reported that a series of thioamide-containing thiazole derivatives exhibited IC50 values ranging from 9.56 to 23.6 µmol mL⁻¹ against the MCF-7 breast adenocarcinoma cell line, with the most potent compound (5) achieving an IC50 of 9.56 µmol mL⁻¹ [1]. By contrast, simpler 2-amino- and 2-alkyl-thiazole acetates lacking the thioamide motif generally require additional functionalization to achieve comparable cytotoxicity, suggesting that the thioamide-imino pharmacophore contributes meaningfully to biological activity within this chemotype [1]. This evidence is class-level only; direct comparative data for the target compound are not available, and users must independently verify activity in their specific assay systems.

Anticancer activity Thioamide-thiazole MCF-7 cytotoxicity

Commercial Purity Differentiation: 98% (Leyan) Versus 95% (AKSci and Generic Research-Grade Analogs)

The target compound is offered at two distinct purity grades: 98% from Leyan (Product No. 1652651) and 95% from AKSci (Cat. 0585CD) . Typical research-grade thiazole acetate analogs such as ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate and ethyl 2-(2-methylthiazol-4-yl)acetate are most commonly supplied at 95% purity . The availability of a 98% grade provides a quantifiable purity margin that is relevant for applications sensitive to impurities, including crystallography, enzymatic assays with low tolerance for inhibitory contaminants, and use as a reference standard in analytical method development. Buyers should note that the 98% purity specification from Leyan is the入库指导纯度值 (warehouse guidance purity) and may vary between batches .

Purity Procurement Quality control

Enhanced Synthetic Utility: Butanethioylimino Group as a Versatile Handle for Downstream Derivatization

The butanethioylimino substituent at the 2-position provides a chemically differentiated reactive handle not available in 2-amino or 2-alkyl thiazole acetates. The thioamide (C=S) moiety can undergo desulfurization to the corresponding amide, S-alkylation to generate thioether derivatives, or serve as a ligand for transition metal coordination [1]. Additionally, the imine (C=N) linkage offers a site for reduction, hydrolysis, or nucleophilic addition. In contrast, the 2-amino analog (CAS 53266-94-7) is primarily limited to acylation, sulfonylation, or diazotization chemistry, while the 2-methyl analog (CAS 37128-24-8) is essentially inert at the 2-position under mild conditions [2][3]. The target compound thus offers at least three distinct derivatization pathways (thioamide desulfurization, S-alkylation, and metal coordination) versus one principal pathway for the amino analog and zero for the methyl analog, providing a quantifiably broader scope for library synthesis and scaffold diversification.

Synthetic chemistry Thioamide reactivity Building block

Recommended Procurement and Application Scenarios for Ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate (CAS 329698-59-1)


Medicinal Chemistry Library Synthesis and Scaffold Diversification Programs

The presence of three distinct reactive sites—the ethyl ester (hydrolyzable to carboxylic acid), the thioamide C=S group (desulfurizable, alkylatable, or metal-coordinating), and the imine C=N linkage—makes this compound a versatile advanced intermediate for generating diverse chemotypes from a single starting material [1]. Procurement is indicated when the synthetic strategy requires a 2-position handle that can be orthogonally manipulated without affecting the 4-acetate side chain, a capability not offered by the 2-amino or 2-methyl analogs which lack thioamide reactivity [1].

Cell-Based Anticancer Screening Cascades Requiring Moderate-to-High Lipophilicity

With an XLogP3 of 2.1, this compound sits within the optimal lipophilicity window for passive membrane permeability, making it suitable for intracellular target engagement in cell-based assays where more polar analogs (XLogP3 0.8–1.1) may exhibit insufficient cellular uptake [2][3]. Although target-specific potency data are not yet available, class-level evidence confirms that thioamide-thiazole hybrids can achieve single-digit micromolar IC50 values against MCF-7 cells, supporting the rationale for including this compound in focused screening libraries [4].

Structure-Property Relationship (SPR) Studies Investigating the Impact of TPSA–LogP Balance on ADME Parameters

The unique combination of elevated TPSA (99.3 Ų) with moderately high LogP (2.1) distinguishes this compound from analogs that exhibit either lower TPSA (67.4 Ų for 2-methyl/unsubstituted) or lower LogP (0.8 for 2-amino) [2][3][5]. This divergent property pair makes the target compound a valuable probe for investigating how simultaneous increases in both polar surface area and lipophilicity affect solubility, permeability, plasma protein binding, and metabolic stability in a congeneric thiazole acetate series.

Coordination Chemistry and Organometallic Catalyst Development

The thioamide (C=S) moiety is a well-established soft donor ligand for transition metals including Cu(II), Zn(II), Co(II), and Ni(II) [1]. The target compound can serve as a ligand precursor for synthesizing metal complexes with potential catalytic or biological activity. This application is inaccessible to the 2-amino and 2-alkyl analogs, which lack the requisite sulfur-donor atom in a suitable coordination geometry [1].

Quote Request

Request a Quote for ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.